molecular formula C12H11NO2 B14797339 7-Cyclopropyl-1H-indole-2-carboxylic acid

7-Cyclopropyl-1H-indole-2-carboxylic acid

Katalognummer: B14797339
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: HGYHZWGZOJUVPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopropyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, biology, and industry. The unique structure of this compound, featuring a cyclopropyl group attached to the indole ring, makes it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring. The cyclopropyl group can be introduced through various alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Cyclopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Cyclopropyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Cyclopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    Indole-2-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    7-Methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness: The presence of the cyclopropyl group in 7-Cyclopropyl-1H-indole-2-carboxylic acid distinguishes it from other indole derivatives, potentially enhancing its biological activity and specificity. This unique structural feature makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C12H11NO2

Molekulargewicht

201.22 g/mol

IUPAC-Name

7-cyclopropyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)10-6-8-2-1-3-9(7-4-5-7)11(8)13-10/h1-3,6-7,13H,4-5H2,(H,14,15)

InChI-Schlüssel

HGYHZWGZOJUVPL-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=CC=CC3=C2NC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.